Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

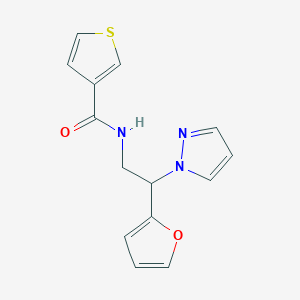

“Methyl ®-2-Amino-3-(4-bromophenyl)propanoate” is a chemical compound with the molecular formula C10H12BrNO2 . It is also known as “®-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride” and has a molecular weight of 294.58 . The compound is typically stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H12BrNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

“Methyl ®-2-Amino-3-(4-bromophenyl)propanoate” is a solid substance . The compound’s physical form is described as clear liquid to very pale yellow . Its molecular weight is 243.1 g/mol .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Stereoselective Synthesis : Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate serves as a key starting material in stereoselective syntheses. For example, its derivative, methyl (S)-3-amino-3-(3-pyridyl)propanoate, is important in synthesizing RWJ-53308, a platelet fibrinogen receptor antagonist (Zhong et al., 1999).

Anticonvulsant Properties : Certain derivatives, like methyl 4-(4’-bromophenyl)amino-6-methyl-2-oxocyclohex-3-en-1-oate, show potential as anticonvulsant agents. X-ray crystallography and theoretical studies help to understand their structure and bioactivity (Edafiogho et al., 2003).

SARS-CoV-2 Proteins Interaction : Research involving α-aminophosphonates related to Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate shows their interaction with SARS-CoV-2 proteins, indicating potential in viral research (Alkhimova et al., 2021).

Synthesis Techniques

Enantioselective Synthesis : Techniques for synthesizing enantiomers of related compounds, such as 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid, provide insights into the enantioselective synthesis processes (Pajouhesh et al., 2000).

Crystallographic and Computational Studies : Structural analyses through crystallography and computational modeling are key in understanding and synthesizing related aminophosphonates (Alkhimovaa et al., 2021).

Potential Medical Applications

Antimicrobial Activity : Some derivatives show antimicrobial activity, indicating potential medical applications (Tsyalkovsky et al., 2005).

Antinociceptive Activities : Enaminone compounds related to Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate exhibit antinociceptive activities, suggesting their use in pain management (Masocha et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, or gas, and using personal protective equipment .

Propiedades

IUPAC Name |

methyl (2R)-2-amino-3-(4-bromophenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWYXOBDKUWXCE-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=C(C=C1)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (E)-4-[[3-(difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2433340.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2433341.png)

![2-[(4-Fluorobenzyl)thio]nicotinic acid](/img/structure/B2433343.png)

![2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol](/img/structure/B2433345.png)

![2-[2,2-Dimethylpropyl-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]amino]ethanesulfonyl fluoride](/img/structure/B2433348.png)

![3-Fluoro-8-naphthalen-1-ylsulfonyl-8-azabicyclo[3.2.1]octane](/img/structure/B2433349.png)

![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-cycloheptylpropanamide](/img/structure/B2433351.png)